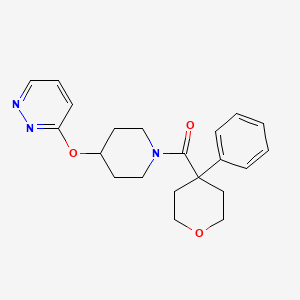

(4-phenyltetrahydro-2H-pyran-4-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone

CAS No.: 1797221-77-2

Cat. No.: VC7668973

Molecular Formula: C21H25N3O3

Molecular Weight: 367.449

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797221-77-2 |

|---|---|

| Molecular Formula | C21H25N3O3 |

| Molecular Weight | 367.449 |

| IUPAC Name | (4-phenyloxan-4-yl)-(4-pyridazin-3-yloxypiperidin-1-yl)methanone |

| Standard InChI | InChI=1S/C21H25N3O3/c25-20(21(10-15-26-16-11-21)17-5-2-1-3-6-17)24-13-8-18(9-14-24)27-19-7-4-12-22-23-19/h1-7,12,18H,8-11,13-16H2 |

| Standard InChI Key | LIPYRWCRIVGTFL-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1OC2=NN=CC=C2)C(=O)C3(CCOCC3)C4=CC=CC=C4 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three key components:

-

4-Phenyltetrahydropyran: A six-membered oxygen-containing ring (tetrahydropyran) substituted with a phenyl group at the 4-position. This moiety contributes hydrophobicity and structural rigidity, potentially enhancing binding affinity to hydrophobic protein pockets .

-

4-(Pyridazin-3-yloxy)piperidine: A piperidine ring linked via an ether bond to pyridazine, a nitrogen-rich heterocycle. The pyridazine group may engage in hydrogen bonding or π-π stacking interactions with biological targets.

-

Methanone Bridge: A ketone group connecting the two rings, which could stabilize the molecule’s conformation and influence its electronic properties .

The SMILES notation O=C(N1CCC(Oc2cccnn2)CC1)C1(c2ccccc2)CCOCC1 confirms this arrangement, while the InChIKey LIPYRWCRIVGTFL-UHFFFAOYSA-N provides a unique identifier for computational studies .

Physicochemical Profile

Table 1 summarizes critical physicochemical data derived from experimental and computational analyses:

| Property | Value |

|---|---|

| Molecular Formula | C21H25N3O3 |

| Molecular Weight | 367.449 g/mol |

| CAS Number | 1797221-77-2 |

| Topological Polar Surface Area | ~78.7 Ų (estimated) |

| LogP (Octanol-Water) | ~2.15 (estimated) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 6 |

The moderate LogP value suggests balanced lipophilicity, potentially favoring membrane permeability and oral bioavailability. The absence of hydrogen bond donors and presence of multiple acceptors may limit solubility in aqueous environments, a common challenge for CNS-targeted compounds .

Synthesis and Manufacturing

Industrial-Scale Considerations

Scale-up would require optimization of:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume